molecular formula C8H5BrClN B1332971 3-Bromo-7-chloroindole CAS No. 78225-46-4

3-Bromo-7-chloroindole

Cat. No. B1332971
CAS RN: 78225-46-4
M. Wt: 230.49 g/mol
InChI Key: UYTCAWQZFCASCT-UHFFFAOYSA-N
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Description

3-Bromo-7-chloroindole is a chemical compound . It is used for experimental and research purposes .

Scientific Research Applications

Biotechnological Production

3-Bromo-7-chloroindole can be produced biotechnologically as a derivative of indole, which is a valuable compound for various industrial applications. It can be synthesized by enzymes such as flavin-dependent halogenases from microbial sources . This method offers a sustainable alternative to traditional chemical synthesis, reducing environmental impact.

Flavor and Fragrance Industry

Indole derivatives, including halogenated compounds like 3-Bromo-7-chloroindole, are used in the flavor and fragrance industry. They contribute to the creation of complex scents and flavors due to their unique chemical properties .

Natural Colorants

Halogenated indoles have potential applications as natural colorants. The unique structural modifications that can be introduced into the indole ring, such as bromination and chlorination, can alter the color properties of these compounds, making them suitable for use in various industries .

Therapeutic Potential

Substituted indoles, including 3-Bromo-7-chloroindole, are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors. They have shown promise in treating human diseases, with potential applications in developing new therapeutic agents .

Antimicrobial and Antifungal Activities

Indole derivatives exhibit significant biological activities, including antimicrobial and antifungal effects. 3-Bromo-7-chloroindole, due to its structural features, may be used in the development of new drugs to combat resistant strains of bacteria and fungi .

Anticancer Research

The indole nucleus is present in many bioactive compounds with clinical applications. 3-Bromo-7-chloroindole, as a substituted indole, has been studied for its anticancer properties. It may inhibit the growth of cancer cells and could be a key compound in the development of new anticancer drugs .

properties

IUPAC Name

3-bromo-7-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTCAWQZFCASCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376868
Record name 3-Bromo-7-chloroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-chloroindole

CAS RN

78225-46-4
Record name 3-Bromo-7-chloroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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